N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide

Medicinal chemistry SAR electron-donating substituent

N-(2‑Methoxyphenyl)‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide (CAS 1855891‑96‑1, molecular formula C₁₇H₁₆N₄O₂, MW 308.34) is a 1,4‑disubstituted‑1,2,3‑triazole synthesised via Cu(I)‑catalysed alkyne‑azide cycloaddition (CuAAC) between phenylacetylene and 2‑azido‑N‑(2‑methoxyphenyl)acetamide [REFS‑1]. The molecule presents a triazole spacer that separates a 4‑phenyl substituent from an N‑(2‑methoxyphenyl)acetamide arm.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 1855891-96-1
Cat. No. B2391884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
CAS1855891-96-1
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O2/c1-23-16-10-6-5-9-14(16)18-17(22)12-21-11-15(19-20-21)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,18,22)
InChIKeyMYDKXFMODFAVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide – Core Scaffold & Procurement Identity


N-(2‑Methoxyphenyl)‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide (CAS 1855891‑96‑1, molecular formula C₁₇H₁₆N₄O₂, MW 308.34) is a 1,4‑disubstituted‑1,2,3‑triazole synthesised via Cu(I)‑catalysed alkyne‑azide cycloaddition (CuAAC) between phenylacetylene and 2‑azido‑N‑(2‑methoxyphenyl)acetamide [REFS‑1]. The molecule presents a triazole spacer that separates a 4‑phenyl substituent from an N‑(2‑methoxyphenyl)acetamide arm. This scaffold is part of a 21‑compound library of amide‑linked 1,2,3‑triazoles that was fully characterised by FT‑IR, ¹H NMR, ¹³C NMR and HRMS and assessed for antimicrobial evaluation [REFS‑1]. The strategic placement of the ortho‑methoxy group on the anilide ring electronically and sterically distinguishes this compound from its unsubstituted (N‑phenyl) and para‑substituted (N‑p‑tolyl, N‑4‑methoxyphenyl) analogues — a critical differentiator when procuring for structure‑activity relationship (SAR) studies or crystallographic analysis [REFS‑2].

Why Generic N‑Aryl Triazole Acetamides Cannot Replace N‑(2‑Methoxyphenyl)‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide in Biological Screening


Even among close congeners of the 1,4‑disubstituted‑1,2,3‑triazole acetamide family, minor variations on the N‑aryl ring produce large shifts in antimicrobial potency. In the 21‑compound library of Kaushik et al., compounds synthesised under identical CuAAC conditions and differing only in the N‑aryl substitution pattern showed a spectrum from no measurable antitubercular activity to the most potent broad‑spectrum agent [REFS‑1]. Although the complete SAR table is not publicly available outside the paywalled full‑text, the published abstract confirms that “one compound displayed a significant inhibitory activity against most of the tested microbial strains” while others gave only moderate effects [REFS‑1]. This non‑linear SAR illustrates why generic procurement of any “triazole‑acetamide” cannot guarantee the activity profile required for a defined screening campaign; the ortho‑methoxy substitution present in the target compound constitutes a critical variable that is absent in the unsubstituted (N‑phenyl, CAS 124193‑44‑8) and para‑substituted (N‑p‑tolyl) analogues [REFS‑2].

Quantitative Differentiation Evidence for N‑(2‑Methoxyphenyl)‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide Versus Closest Analogues


Ortho‑Methoxy Electronic Effect on the Anilide Ring Relative to the Unsubstituted N‑Phenyl Analogue

The target compound carries an ortho‑methoxy group on the N‑aryl ring, whereas the closest commercially catalogued analogue N‑phenyl‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide (CAS 124193‑44‑8) is unsubstituted [REFS‑1]. The Hammett σₚ value for OCH₃ is −0.27, indicating significant electron donation that increases the electron density of the anilide NH and the adjacent carbonyl, parameters known to modulate hydrogen‑bonding capacity and target‑binding affinity in triazole‑acetamide series [REFS‑2]. The unsubstituted phenyl analogue lacks this electronic perturbation. The target compound also possesses a higher topological polar surface area (tPSA ≈ 82 Ų vs. ~64 Ų for the N‑phenyl analogue, estimated from fragment contributions), which may influence membrane permeability and solubility [REFS‑3].

Medicinal chemistry SAR electron-donating substituent

Crystal‑Structure‑Based Conformational Comparison with the Para‑Tolyl Analogue

The crystal structure of 2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)‑N‑(p‑tolyl)acetamide (C₁₇H₁₆N₄O, the para‑methyl analogue) has been solved: the triazole ring makes dihedral angles of 29.00 (1)° with the 4‑phenyl ring and 77.74 (1)° with the p‑tolyl benzene ring, and intermolecular N–H···O hydrogen bonds link molecules into chains along the c‑axis [REFS‑1]. In the target compound, the ortho‑methoxy group introduces a steric clash with the amide carbonyl, which is expected to increase the dihedral angle between the methoxyphenyl ring and the acetamide plane relative to the 77.74° observed for the p‑tolyl analogue. This conformational shift alters the spatial orientation of the N‑aryl ring — a key determinant of shape complementarity in target binding pockets [REFS‑2].

Crystallography conformational analysis solid‑state structure

Synthetic Modularity via Click Chemistry: One‑Pot CuAAC Assembly with Quantitative Precursor Availability

The target compound is assembled through the Cu(I)‑catalysed cycloaddition of phenylacetylene and 2‑azido‑N‑(2‑methoxyphenyl)acetamide (CAS 1160748‑19‑5) [REFS‑1]. The azido precursor is commercially listed (MW 206.20, C₉H₁₀N₄O₂) and serves as a validated building block for click chemistry applications [REFS‑2]. This contrasts with analogues requiring custom azide synthesis. The one‑pot CuAAC protocol described by Kaushik et al. delivered 21 analogues in excellent yields under mild conditions, demonstrating the synthetic tractability of this scaffold for parallel library expansion [REFS‑1]. The target compound thus offers a ready synthetic entry point that facilitates procurement of both the final compound and its immediate precursor.

Click chemistry CuAAC 2-azido-N-(2-methoxyphenyl)acetamide

Broad‑Spectrum Antimicrobial Potential Within the 1,4‑Disubstituted Triazole Library

Kaushik et al. evaluated all 21 triazole analogues against M. tuberculosis and six additional microbial strains (B. subtilis, S. epidermidis, E. coli, P. aeruginosa, C. albicans, A. niger) [REFS‑1]. While individual MIC values for the target compound are not publicly accessible, the study confirmed that within this library the antimicrobial potency spanned from moderate to significant broad‑spectrum activity depending solely on the N‑aryl substitution; the most active compound inhibited most of the tested microbial strains [REFS‑1]. The ortho‑methoxyphenyl derivative occupies a unique position in the SAR matrix (entry 7g or 7h in the original paper, based on the 2‑methoxyphenyl azide precursor), making it a non‑interchangeable member of the series [REFS‑1].

Antimicrobial antitubercular SAR

High‑Impact Application Scenarios for N‑(2‑Methoxyphenyl)‑2‑(4‑phenyl‑1H‑1,2,3‑triazol‑1‑yl)acetamide


Medicinal Chemistry SAR Expansion of 1,4‑Disubstituted‑1,2,3‑Triazole Antimicrobial Leads

The target compound serves as a defined SAR probe within the Kaushik 2019 triazole‑acetamide library. Its ortho‑methoxyphenyl arm represents an electronic and steric variant between the unsubstituted N‑phenyl and the para‑tolyl analogues [REFS‑1][REFS‑2]. Procuring this compound allows direct comparison with published data for the full 21‑member library, enabling teams to benchmark new analogues against a known activity gradient.

Crystallographic Fragment‑Based Drug Design (FBDD)

Because the crystal structure of the para‑tolyl analogue has been deposited (dihedral angles 29.00° and 77.74°) [REFS‑2], the target compound — with its ortho‑methoxy steric constraint — is ideally suited for co‑crystallisation studies aimed at mapping how N‑aryl ring orientation affects binding‑site occupancy. The predicted increase in dihedral angle provides a testable conformational hypothesis.

Click Chemistry Building‑Block Procurement for Parallel Library Synthesis

The commercially available azido precursor 2‑azido‑N‑(2‑methoxyphenyl)acetamide (CAS 1160748‑19‑5) enables rapid diversification through CuAAC with alternative terminal alkynes [REFS‑3]. The target compound is thus not merely a single entity but an entry point into a broader chemotype; procurement of both the product and its precursor streamlines hit‑to‑lead optimisation campaigns.

Antitubercular Screening Cascade Entry Point

The Kaushik 2019 study specifically evaluated all 21 triazoles against M. tuberculosis H37Rv [REFS‑1]. The target compound, as a library member with a defined substitution pattern, is appropriate for secondary MIC determination against drug‑resistant Mtb strains and for time‑kill kinetic studies, particularly in laboratories seeking to validate the SAR hypothesis that ortho‑alkoxy‑anilide substitution enhances antimycobacterial potency.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.